Product packaging for 5-THIOPHEN-2-YL-1H-INDAZOLE(Cat. No.:CAS No. 885272-39-9)

5-THIOPHEN-2-YL-1H-INDAZOLE

Cat. No.: B1452327
CAS No.: 885272-39-9
M. Wt: 200.26 g/mol
InChI Key: CJSZFAHQGNTAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Indazole and Thiophene (B33073) Moieties in Medicinal Chemistry and Material Science

The foundation of 5-Thiophen-2-yl-1H-indazole's utility lies in its constituent parts: the indazole and thiophene moieties. Both are independently recognized for their significant contributions to the development of new technologies and therapies.

Indazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govmdpi.com While rarely found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govmdpi.com This has led to their classification as a "privileged structure," meaning they are capable of binding to multiple biological targets with high affinity. pnrjournal.comnih.gov

The versatility of the indazole nucleus allows for diverse substitutions, leading to a broad spectrum of biological activities. researchgate.net For instance, drugs like Niraparib, used in cancer therapy, and Pazopanib, a tyrosine kinase inhibitor, feature an indazole core. nih.gov The therapeutic importance of this heterocycle is further highlighted by its presence in numerous commercially available drugs and compounds in clinical trials. researchgate.net

Table 1: Examples of Biological Activities of Indazole Derivatives

Biological ActivityReference
Anti-tumor nih.govresearchgate.net
Anti-inflammatory nih.govresearchgate.net
Anti-HIV nih.govresearchgate.net
Antibacterial nih.govresearchgate.net
Antifungal nih.govresearchgate.net
Antiarrhythmic nih.govresearchgate.net

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, known for its aromatic properties and versatility. numberanalytics.com Its unique structure and reactivity make it a valuable component in the development of both pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com In medicinal chemistry, thiophene derivatives are integral to a variety of drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies. numberanalytics.comnumberanalytics.comcognizancejournal.com The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov

In material science, thiophene-based polymers, such as polythiophene, have garnered significant attention for their potential in creating advanced materials. numberanalytics.com These materials exhibit high electrical conductivity, making them suitable for applications in electronics, organic photovoltaics, and sensors. numberanalytics.com

Table 2: Applications of Thiophene Derivatives

Application AreaSpecific UseReference
PharmaceuticalsAntibiotics, Anti-inflammatory agents, Anticancer drugs numberanalytics.comnumberanalytics.comcognizancejournal.com
Advanced MaterialsConducting polymers, Organic photovoltaics, Sensors numberanalytics.com

Significance of this compound as a Hybrid Scaffold

The combination of the indazole and thiophene moieties into the single molecule of this compound creates a hybrid scaffold with unique properties. This structure serves as a versatile building block for synthesizing novel compounds with potential applications in both pharmaceutical development and material science. chemimpex.com The fusion of these two important heterocycles allows researchers to explore new chemical space and develop molecules with enhanced biological activity or novel material properties. nih.govresearchgate.net

The synthesis of 5-thiophen-2-yl-1H-indazoles has been achieved through methods like the Suzuki cross-coupling reaction, a powerful tool for creating biaryl compounds. nih.govresearchgate.net This synthetic accessibility further enhances its importance as a research compound.

Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives is focused on leveraging its hybrid nature for various applications. In medicinal chemistry, it is being investigated as a scaffold for developing new anti-cancer and anti-inflammatory drugs. chemimpex.com The unique electronic properties of the molecule also make it a candidate for the development of advanced materials like organic semiconductors and sensors. chemimpex.com

Emerging trends suggest a continued exploration of this compound in drug discovery, particularly in targeting specific protein kinases involved in cancer progression. nih.gov The development of indazole-based hybrids, including those with thiophene, is a key area of interest for creating new therapeutic agents. mdpi.comnih.govmdpi.com As research continues, the potential applications for this compound are expected to expand, driving innovation in both the pharmaceutical and materials industries. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2S B1452327 5-THIOPHEN-2-YL-1H-INDAZOLE CAS No. 885272-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZFAHQGNTAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696221
Record name 5-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-39-9
Record name 5-(2-Thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Thiophen 2 Yl 1h Indazole and Its Derivatives

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds, providing a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been extensively utilized for the synthesis of 5-thiophen-2-yl-1H-indazoles.

Suzuki Cross-Coupling for 5-(thiophen-2-yl)-1H-indazoles

The Suzuki cross-coupling reaction has proven to be a highly effective method for the synthesis of 5-(thiophen-2-yl)-1H-indazoles, typically involving the reaction of a 5-haloindazole with a thiophene (B33073) boronic acid derivative in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its mild conditions and tolerance of various functional groups. tubitak.gov.tr

The choice of the palladium catalyst is crucial for the efficiency of the Suzuki cross-coupling reaction. Studies have shown that the nature of the phosphine ligands on the palladium center significantly influences the reaction's yield and duration. A comparative study on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a similar heteroaryl boronic acid, highlights the superiority of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). nih.govresearchgate.net This catalyst afforded a high yield in a relatively short reaction time. Other commonly used catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) were found to be less effective, resulting in lower yields and longer reaction times. nih.govresearchgate.net Interestingly, bis(tricyclohexylphosphine)palladium(0) (Pd(PCy₃)₂), known for its effectiveness in other cross-coupling reactions due to its electron-rich and sterically hindered phosphine ligands, provided only a modest yield in this specific transformation. nih.govresearchgate.net

Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole
EntryPalladium CatalystReaction Time (hours)Yield (%)Reference
1Pd(PPh₃)₄422 nih.govresearchgate.net
2Pd(PPh₃)₂Cl₂475 nih.govresearchgate.net
3Pd(PCy₃)₂257 nih.govresearchgate.net
4Pd(dppf)Cl₂2High Yield nih.govresearchgate.net

The Suzuki cross-coupling methodology demonstrates considerable versatility, accommodating a range of substituted 5-bromoindazoles. Indazoles bearing alkyl or acyl groups at the N-1 or N-2 positions have been successfully coupled with thiophene-2-boronic acid. nih.gov The best results are generally obtained with N-alkyl and N-Boc protected indazoles. nih.gov Furthermore, the reaction is not limited to simple indazoles; even those with a carbomethoxy group at the C-3 position have been shown to be effective coupling partners. nih.gov This broad substrate scope allows for the synthesis of a diverse library of 5-(thiophen-2-yl)-1H-indazole derivatives, which is crucial for structure-activity relationship studies in drug discovery. The reaction of various N-substituted 5-bromoindazoles with 2-thiopheneboronic acid, catalyzed by Pd(dppf)Cl₂, consistently produces the desired 5-(thiophen-2-yl)-1H-indazoles in good yields. nih.gov

Synthesis of 5-(thiophen-2-yl)-1H-indazoles via Suzuki Cross-Coupling
Indazole SubstrateProductYield (%)Reference
1-Ethyl-5-bromo-1H-indazole1-Ethyl-5-(thiophen-2-yl)-1H-indazoleGood nih.gov
1-(4-Chlorobutyl)-5-bromo-1H-indazole1-(4-Chlorobutyl)-5-(thiophen-2-yl)-1H-indazoleGood nih.gov
5-Bromo-1H-indazole5-(Thiophen-2-yl)-1H-indazoleGood nih.gov
tert-Butyl 5-bromo-1H-indazole-1-carboxylatetert-Butyl 5-(thiophen-2-yl)-1H-indazole-1-carboxylateGood nih.gov
1-Acetyl-5-bromo-1H-indazole1-Acetyl-5-(thiophen-2-yl)-1H-indazoleModest nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl 5-(thiophen-2-yl)-1H-indazole-3-carboxylateGood nih.gov

Despite its utility, the Suzuki cross-coupling with thiophene boronic acids is not without its challenges. Two common side reactions that can diminish the yield of the desired product are protodeboronation and homocoupling of the thiophene boronic acid (thiophene dimerization). nih.govwikipedia.org

Protodeboronation is the protonolysis of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond. wikipedia.org This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids like thiophene boronic acid, especially under the basic conditions required for the Suzuki coupling. researchgate.neted.ac.uk The mechanism of protodeboronation can be complex and is influenced by factors such as pH and the specific boronic acid derivative used. wikipedia.org To mitigate this, strategies such as the use of "slow-release" boronic acid precursors like MIDA boronates or organotrifluoroborates can be employed to maintain a low concentration of the boronic acid in the reaction mixture. ed.ac.uk Additionally, optimizing the catalyst system to promote a rapid catalytic cycle can help the desired cross-coupling outcompete the protodeboronation side reaction. ed.ac.uk

Thiophene dimerization is another potential side reaction where two molecules of the thiophene boronic acid couple with each other. This homocoupling is also catalyzed by the palladium species. The yields of 5-(thiophen-2-yl)-1H-indazoles are sometimes lower compared to couplings with other heteroaryl boronic acids due to these competing reactions. nih.gov

Other Metal-Catalyzed Coupling Reactions for Heteroaryl Indazoles

While the Suzuki reaction is the most prominent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of heteroaryl indazoles. These include the Stille, Negishi, and Heck reactions, which offer alternative pathways for C-C bond formation.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org Although effective, a major drawback is the toxicity of the organotin reagents. organic-chemistry.org The Negishi reaction utilizes organozinc reagents, which can be a powerful alternative for the synthesis of complex molecules, including heteroaryl indazoles. nih.govnih.gov It has been reported that direct zincation of N-protected indazoles followed by a Negishi cross-coupling with aryl iodides can produce 3-arylated indazoles. core.ac.uk This approach could potentially be adapted for the synthesis of 5-thiophen-2-yl-1H-indazole. The Heck reaction , which couples an alkene with an aryl halide, is another valuable tool in C-C bond formation, particularly for the synthesis of substituted alkenes, and has been widely used in the synthesis of various heterocyclic compounds. organic-chemistry.orgclockss.org

Annulation and Cyclization Approaches to Indazole Ring System

The construction of the indazole ring itself is a fundamental aspect of synthesizing derivatives like this compound. Various annulation and cyclization strategies have been developed to form this bicyclic heterocycle from acyclic or monocyclic precursors. These methods often involve the formation of a crucial N-N bond.

A common strategy involves the cyclization of appropriately substituted phenylhydrazines. For instance, the synthesis of 5-bromo-1H-indazole, a key precursor for the Suzuki coupling, can be achieved by the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine. Another approach is the Jacobson indazole synthesis, which utilizes the reaction of o-acetamidophenylacetate with a nitrite source to form the indazole ring. guidechem.com

More contemporary methods focus on transition-metal-catalyzed cyclizations. For example, a [3+2] annulation approach from arynes and hydrazones provides a direct route to the 1H-indazole skeleton. nih.govorganic-chemistry.org This method can accommodate various substituents on the hydrazone, offering a versatile entry to functionalized indazoles. Additionally, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been reported as a method to access all three tautomeric forms of indazoles. organic-chemistry.org These foundational synthetic routes provide the necessary indazole core, which can then be further functionalized, for instance, through a Suzuki coupling at the 5-position to install the thiophene ring.

Copper-Mediated Annulation Methods

Copper-catalyzed reactions are pivotal in the synthesis of N-heterocycles, including indazoles. These methods often involve the formation of a key C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A notable approach is the copper-mediated annulation of 2-(1-substituted vinyl) anilines with nitrosoarenes. nih.gov In this type of transformation, a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), facilitates the cyclization process, often in the presence of an oxidant like oxygen. nih.gov

To synthesize a this compound derivative via this route, the starting aniline component would need to possess a thiophene group at the para-position relative to the amine. The reaction proceeds through an intramolecular cyclization, ultimately forming the stable indazole ring system. nih.gov The versatility of copper catalysis allows for tolerance of various functional groups on the precursors. nih.gov

Another relevant copper-catalyzed method involves the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Using a catalyst like copper(I) oxide (Cu₂O) or Cu(OAc)₂·H₂O, these precursors can undergo intramolecular C-N bond formation to yield the 1H-indazole ring. nih.gov

Table 1: Overview of Copper-Mediated Indazole Synthesis Conditions

Catalyst System Precursors Key Features
Cu(OAc)₂ / O₂ 2-Vinyl anilines and Nitrosoarenes Annulation reaction forming 2,3-disubstituted 2H-indazoles. nih.gov
Cu₂O or Cu(OAc)₂·H₂O o-Haloaryl N-sulfonylhydrazones Intramolecular cyclization to form 1H-indazoles. nih.gov

Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

A transition-metal-free approach for the synthesis of 1H-indazoles has been developed utilizing readily available N-tosylhydrazones and nitroaromatic compounds. rsc.org This transformation is typically conducted in the presence of a base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). rsc.org

The reaction proceeds via a proposed mechanism involving the formation of a diazo compound from the N-tosylhydrazone, followed by a [3+2] cycloaddition with the nitroaromatic compound, which acts as the dipole source. Subsequent elimination of nitrous acid leads to the formation of the indazole ring. This method demonstrates a wide substrate scope. rsc.org To specifically obtain this compound, the synthesis would require a nitroaromatic precursor bearing a thiophene group at the appropriate position. For instance, reacting 2-(4-nitrophenyl)thiophene with a suitable N-tosylhydrazone under basic conditions would be a direct route to a thiophenyl-substituted nitroindazole intermediate.

Table 2: Representative Reaction for Indazole Synthesis from N-Tosylhydrazones rsc.org

Nitroaromatic Compound N-Tosylhydrazone Base Solvent Temperature Product
1-Nitro-3-R-benzene Benzaldehyde N-tosylhydrazone Cs₂CO₃ DMF 80 °C 5-R-3-phenyl-1H-indazole

Strategic Functionalization of the Indazole Ring System

Once the this compound core is synthesized, further structural diversity can be introduced by functionalizing the indazole ring itself. Key positions for modification include the nitrogen atoms (N-1 and N-2) and the C-3 carbon. chim.it

Modifications at N-1 and N-2 Positions

The alkylation of the indazole ring is a common strategy to introduce substituents on the nitrogen atoms, which can significantly influence the molecule's biological activity. The reaction of an indazole with an alkylating agent in the presence of a base typically yields a mixture of N-1 and N-2 isomers. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.gov

For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer. nih.gov Conversely, different conditions might favor the N-2 isomer. The presence of substituents at the C-7 position, for example, can sterically hinder the N-1 position and lead to preferential N-2 alkylation. nih.gov

Table 3: Regioselectivity in Indazole N-Alkylation nih.gov

Base/Solvent System General Outcome Influencing Factors
NaH / THF Favors N-1 alkylation Thermodynamic control
Cs₂CO₃ / DMF Often gives mixtures Kinetic vs. thermodynamic control can vary

C-3 Substitution Strategies

The C-3 position of the indazole ring is another key site for functionalization, often targeted for introducing diversity in drug discovery programs. chim.it A common and effective strategy involves initial halogenation at this position, followed by a transition-metal-catalyzed cross-coupling reaction. chim.it

Direct iodination at C-3 can be achieved by treating the N-protected or unprotected indazole with iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar solvent such as DMF. chim.it The resulting 3-iodoindazole is a versatile intermediate. It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce aryl, alkynyl, or amino groups, respectively.

Another approach is the direct C-H functionalization at the C-3 position. While more challenging, methods involving directed metalation or radical reactions are being developed to avoid the pre-functionalization step of halogenation. chim.it

Novel Synthetic Protocols and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and rapid methods. Microwave-assisted synthesis represents a significant step in this direction.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. heteroletters.orgorganic-chemistry.org For the synthesis of heterocyclic compounds like indazoles and thiophenes, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. heteroletters.orgresearchgate.net

The synthesis of the indazole ring, for example, through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor, can be efficiently performed under microwave irradiation. heteroletters.org Similarly, the Gewald reaction, a multicomponent reaction to synthesize 2-aminothiophenes, is significantly accelerated by microwave heating, offering a rapid entry to substituted thiophene precursors. organic-chemistry.org This suggests that the synthesis of this compound or its key intermediates could be optimized using microwave technology, leading to a more energy-efficient and faster process compared to conventional heating methods. organic-chemistry.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis Advantages of Microwave
Indazole Synthesis (Condensation) Several hours 5-35 minutes heteroletters.org Reduced reaction time, cleaner reaction, higher yields. heteroletters.org
Gewald Thiophene Synthesis 4 hours 20 minutes organic-chemistry.org Significant time reduction, improved yields and purity. organic-chemistry.org

Pharmacological and Biological Applications of 5 Thiophen 2 Yl 1h Indazole Derivatives

Anticancer Activity

Derivatives built upon the indazole core, including those with substitutions like the thiophen-2-yl group, have shown considerable promise as anticancer agents. chemimpex.comresearchgate.net The indazole scaffold is a key component in several FDA-approved kinase inhibitors, highlighting its importance in the development of cancer therapeutics. researchgate.net Research into related structures, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, has also demonstrated significant cytotoxic activity against human cancer cell lines, underscoring the potential contribution of the thiophene (B33073) moiety to anticancer effects. nih.gov

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The indazole nucleus is a well-established pharmacophore for designing kinase inhibitors that target both tyrosine kinases and serine/threonine kinases. researchgate.net

Tyrosine kinases are critical targets in cancer therapy due to their role in cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a proven strategy in cancer treatment. nih.gov Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.govijddmr.org For instance, a series of indazole derivatives were designed and synthesized, with the most potent compound, compound 30 , showing a VEGFR-2 inhibitory concentration (IC50) of 1.24 nM. nih.gov These compounds are designed to fit into the ATP-binding pocket of the kinase, effectively blocking its activity. nih.gov While specific data for 5-thiophen-2-yl-1H-indazole derivatives is limited, the proven success of the indazole scaffold makes it a promising foundation for developing new VEGFR-2 inhibitors. researchgate.netnih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is another important tyrosine kinase target, particularly in non-small cell lung cancer (NSCLC). nih.govnih.gov While direct studies on this compound derivatives as ALK inhibitors are not prominent, research on structurally related heterocyclic compounds provides a basis for their potential. For example, thiadiazole derivatives have been synthesized that show potent inhibitory activity against wild-type ALK and its resistance mutations, with compound B11 having an IC50 of 9.19 nM against ALKwt. nih.gov

Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases and are frequently overexpressed in various cancers. mdpi.com Dual inhibition of both EGFR and HER2 is an effective therapeutic approach. mdpi.com Thiophene-based scaffolds have been successfully utilized to create potent dual inhibitors. One such derivative, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) , demonstrated IC50 values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively. mdpi.com Similarly, certain thiazole-based derivatives have been identified as potent dual inhibitors, with compound 39 and 43 showing significant activity. nih.gov This highlights the potential for incorporating the thiophene moiety into an indazole framework to target these kinases.

Target KinaseDerivative TypeKey CompoundIC50 Value
VEGFR-2 Indazole DerivativeCompound 301.24 nM nih.gov
ALK Thiadiazole DerivativeCompound B119.19 nM (ALKwt) nih.gov
EGFR Thiophene AcetamideCompound 21a0.47 nM mdpi.com
HER2 Thiophene AcetamideCompound 21a0.14 nM mdpi.com
EGFR/HER2 Thiazole (B1198619) DerivativeCompound 430.122 µM / 0.078 µM nih.gov

Serine/threonine kinases are involved in diverse signaling pathways that control cell growth, proliferation, and survival.

Akt1: As a central node in the PI3K/AKT/mTOR signaling pathway, Akt is a key target for cancer therapy. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and found to inhibit this pathway. Compound W24 from this series showed broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM. nih.gov

Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in many tumors. mdpi.com While research has focused on scaffolds like triazoles as Aurora kinase inhibitors, the versatility of the indazole core suggests its potential in this area as well. mdpi.com

Pim Kinases: The Pim family of serine/threonine kinases is implicated in tumorigenesis by regulating fundamental signaling pathways. nih.gov Efforts to develop pan-Pim inhibitors have led to the discovery of potent 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.govsemanticscholar.org

Glycogen Synthase Kinase-3 (GSK-3): GSK-3β is a key enzyme implicated in various diseases, including mood disorders and cancer. A series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides were developed as potent, ATP-competitive GSK-3β inhibitors. nih.gov Optimization of this series led to compound 14i , which demonstrated encouraging pharmacokinetic properties and efficacy in vivo. nih.gov

Polo-like kinase 4 (PLK4): PLK4 is a critical regulator of mitosis, and its overexpression is linked to the development of several cancers. rsc.org Indazole-based scaffolds have been successfully used to develop potent PLK4 inhibitors. One series based on an N-(1H-indazol-6-yl)benzenesulfonamide core yielded compound K22 , which exhibited an exceptionally low IC50 of 0.1 nM. rsc.org Another series of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones also produced nanomolar PLK4 inhibitors. researchgate.net

Target KinaseDerivative TypeKey CompoundIC50 Value
PI3K/AKT/mTOR Pathway 3-amino-1H-indazoleW240.43-3.88 µM (Cellular) nih.gov
GSK-3β 1H-indazole-3-carboxamide14i(Efficacy shown in vivo) nih.gov
PLK4 N-(1H-indazol-6-yl)benzenesulfonamideK220.1 nM rsc.org

Modulation of Other Biological Targets

Beyond direct kinase inhibition, derivatives of this compound can modulate other important biological pathways involved in cancer progression.

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers. nih.gov The indazole scaffold has been a foundation for developing potent FGFR inhibitors. nih.govwhiterose.ac.uk A fragment-based virtual screening approach led to the design of novel indazole-based FGFR1 inhibitors, with compound 9d showing an IC50 of 15.0 nM. nih.gov Further optimization of an indazole-based fragment series yielded inhibitors with activities in the micromolar range and excellent ligand efficiencies. researchgate.net

TargetDerivative TypeKey CompoundIC50 Value
FGFR1 Indazole-basedCompound 9d15.0 nM nih.gov

IDO1 is an enzyme that plays a critical role in tumor immune escape by catalyzing the degradation of the amino acid tryptophan. bohrium.comnih.gov Inhibiting IDO1 is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. bohrium.comnih.gov Compound 35 from this series was identified as the most potent, with an enzymatic IC50 of 0.74 µM and a cellular IC50 of 1.37 µM in HeLa cells. This compound also exhibited in vivo antitumor activity, suggesting that 1H-indazole derivatives are potent IDO1 inhibitors. bohrium.comnih.gov

TargetDerivative TypeKey CompoundIC50 Value (Enzymatic)IC50 Value (Cellular)
IDO1 4,6-substituted-1H-indazoleCompound 350.74 µM bohrium.comnih.gov1.37 µM (HeLa) bohrium.comnih.gov
Bcr-Abl Inhibitors

The Bcr-Abl tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML). While numerous heterocyclic compounds have been investigated as Bcr-Abl inhibitors, specific research focusing on derivatives of this compound for this application is not extensively documented in publicly available literature. However, the broader class of indazole-containing compounds has been explored for Bcr-Abl inhibition, suggesting the potential of the this compound scaffold as a basis for the design of new inhibitors. Further investigation is required to synthesize and evaluate derivatives of this specific scaffold for their activity against the Bcr-Abl kinase.

Hypoxia Inducible Factor-1 (HIF-1) Inhibitors

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments and is a significant target in cancer therapy. mdpi.commdpi.com The investigation of this compound derivatives as HIF-1 inhibitors is an emerging area of research. While studies on indenopyrazole frameworks have shown potent inhibition of HIF-1α transcriptional activity, direct research on the this compound core is limited. nih.govresearchgate.net The structural similarities to other known HIF-1 inhibitors, such as 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), suggest that this scaffold could be a promising starting point for the development of novel HIF-1 inhibitors. mdpi.com

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.comnih.gov The sulfonamide group is a classic pharmacophore for CA inhibition. Research has demonstrated that five-membered heterocyclic sulfonamides, including those derived from thiophene, are effective CA inhibitors. mdpi.comnih.gov Specifically, 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides have been shown to strongly inhibit several human carbonic anhydrase isoforms. unifi.it While direct studies on sulfonamide derivatives of this compound are not abundant, the known efficacy of thiophene-based sulfonamides suggests that incorporating a sulfonamide moiety into the this compound scaffold could yield potent and potentially isoform-selective CA inhibitors. mdpi.comnih.gov

Cytotoxicity against Cancer Cell Lines (e.g., HCT116, SMMC-7721, A549, HL60, NUGC-3)

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The unique molecular structure allows for interactions with various biological targets within cancer cells. chemimpex.com

Research on structurally related 2-(thiophen-2-yl)-1H-indole derivatives has shown selective and potent anticancer activity against the HCT-116 human colon cancer cell line. nih.gov Similarly, 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have exhibited promising cytotoxic activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govresearchgate.net Indole derivatives of ursolic acid have also been evaluated against human hepatocarcinoma cell lines, including SMMC-7721. researchgate.net Furthermore, a new IMPDH inhibitor, thiophenfurin, has shown significant apoptotic activity in myeloid leukemia HL60 cells. researchgate.net

Derivative ClassCell LineIC50 (µM)Reference
2-(thiophen-2-yl)-1H-indoleHCT-1167.1 ± 0.07 nih.gov
5-(Thiophen-2-yl)-1,3,4-thiadiazoleA-5498.03 ± 0.5 nih.govresearchgate.net
ThiophenfurinHL60~40 researchgate.net

Specific IC50 values for this compound derivatives against SMMC-7721 and NUGC-3 cell lines are not detailed in the currently reviewed literature, though related structures have been tested against these lines.

Inhibition of Topoisomerase I/IIα

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. There is growing interest in developing novel inhibitors of these enzymes. While direct evidence for this compound derivatives as topoisomerase I/IIα inhibitors is limited, structurally related compounds have shown activity. For instance, novel pyrazolo[4,3-f]quinoline derivatives featuring a thiophen-2-yl substituent have been synthesized and evaluated for their topoisomerase inhibitory activity. This suggests that the inclusion of a thiophene ring in a heterocyclic system can be favorable for this biological activity. Further research is needed to explore the potential of the this compound scaffold in the design of topoisomerase I/IIα inhibitors.

Anti-inflammatory Applications

Both indazole and thiophene cores are known to be present in molecules with significant anti-inflammatory properties. chemimpex.comchemimpex.com Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. researchgate.netnih.gov A study on indazole and its amino and nitro derivatives demonstrated a concentration-dependent inhibition of COX-2, with IC50 values ranging from 12.32 to 23.42 µM. nih.gov Thiophene-containing compounds have also been extensively reviewed for their anti-inflammatory potential. chemimpex.com The combination of these two heterocyclic systems in this compound suggests a strong potential for the development of novel anti-inflammatory agents. chemimpex.comchemimpex.com

Neuropharmacological Relevance

The this compound structure is recognized as a valuable scaffold in the development of targeted therapies in neuropharmacology. chemimpex.com Indazole derivatives have been investigated for a variety of central nervous system activities. nih.gov The thiophene ring is also a well-known pharmacophore in neuropharmacology, being a component of drugs with antidepressant and anticonvulsant properties. nih.gov The combination of these two moieties in this compound presents an opportunity for the discovery of new agents with potential applications in treating neurological disorders. However, specific studies detailing the neuropharmacological relevance of derivatives of this particular compound are not extensively available in the current literature.

Ligands for Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, representing important targets for neurological and neurodegenerative disorders. mdpi.com While direct studies on this compound derivatives as nAChR ligands are not extensively documented, research into structurally related compounds containing a thiophenyl moiety highlights the potential of this chemical group in designing potent nAChR modulators.

A series of 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine analogues has been synthesized and evaluated for their nAChR binding and pharmacological properties. nih.gov These compounds demonstrated subnanomolar binding affinity at α4β2*-nAChRs, which are the most abundant nicotinic receptors in the brain. mdpi.comnih.gov Notably, unlike the parent compound epibatidine (B1211577) which is a potent agonist, these thiophenyl-containing analogues acted as potent antagonists at both α4β2- and α3β4-nAChRs in functional assays. nih.gov One particular compound, which featured a thiophenyl group, exhibited a high binding affinity (Ki = 0.86 nM) and functioned as a potent nAChR antagonist in vivo, demonstrating the significant influence of the thiophenyl substituent on the pharmacological profile. nih.gov These findings underscore the potential for thiophene-containing scaffolds to yield potent and selective ligands for nAChR subtypes.

Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Disorders

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and its selective inhibition is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative conditions. nih.govmdpi.com The indazole scaffold has been identified as a core component of highly potent and selective MAO-B inhibitors. nih.gov

Research has led to the discovery of indazole- and indole-carboxamides as reversible, competitive, and highly potent inhibitors of human MAO-B, with some derivatives exhibiting inhibitory concentrations (IC50) in the subnanomolar range and over 25,000-fold selectivity for MAO-B over the MAO-A isoform. nih.gov Furthermore, a study of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that compounds bearing a thiophen-2-yl substituent were among the most active and selective inhibitors of hMAO-B. nih.govresearchgate.netunich.it Specifically, a derivative with a thiophen-2-yl group displayed an IC50 value of 0.0018 µM for hMAO-B, demonstrating high potency. nih.govresearchgate.net The structure-activity relationship indicated that the thiophene ring was a key feature for achieving nanomolar inhibition. nih.gov These results suggest that the incorporation of a thiophene moiety into an indazole framework, as seen in this compound, is a promising strategy for developing novel MAO-B inhibitors.

Compound ClassSpecific Derivative ExampleTargetIC50 Value (µM)Selectivity Index (SI) vs MAO-A
Thiazol-2-ylhydrazone 1-(1-(Thiophen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinehMAO-B0.0018922
Thiazol-2-ylhydrazone 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazinehMAO-B0.00688412
Indole-based analogue N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B0.78>120

This table presents data for thiophene- and indole-containing compounds evaluated for MAO-B inhibition. nih.govnih.govresearchgate.net

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat a range of microbial infections.

Thiophene-containing heterocyclic compounds have demonstrated notable antibacterial properties. A study on 5-(thiophen-2-yl)-1H-tetrazole revealed it has a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.62 mg/ml to 1.25 mg/ml. scispace.comindexcopernicus.comresearchgate.net In another study, newly synthesized 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles were tested against several bacterial strains. nih.gov While some derivatives were highly active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, one compound with a piperazinyl-quinolone moiety showed marked broad-spectrum activity. nih.gov More recent research has focused on thiophene derivatives against drug-resistant Gram-negative bacteria, identifying compounds with significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 8 to 32 mg/L. nih.gov

Derivative ClassBacterial StrainMIC (µg/mL)Reference
5-(2-thienyl)-1,2,4-triazole/1,3,4-oxadiazole derivatives S. aureus2-16 nih.gov
B. subtilis1-8 nih.gov
E. coli4-128 nih.gov
P. aeruginosa8->128 nih.gov
5-(thiophen-2-yl)-1H-tetrazole E. coli1250 scispace.com
P. aeruginosa620 scispace.com
S. aureus1250 scispace.com
B. subtilis1250 scispace.com
Thiophene derivatives Colistin-Resistant A. baumannii16000-32000 (MIC50) nih.gov
Colistin-Resistant E. coli8000-32000 (MIC50) nih.gov

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against selected bacterial strains.

The antifungal potential of this class of compounds has also been explored, though with varied results. In a study evaluating a series of new 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, none of the synthesized compounds demonstrated significant activity against the pathogenic yeast Candida albicans. nih.gov However, the broader class of 1,3,4-oxadiazole-2-thiols has been noted for its antifungal properties, suggesting that specific structural modifications could enhance this activity. asianpubs.org Similarly, various thiazole derivatives have been reported to possess antifungal activity against several Candida species and other fungi, with some compounds showing MIC values as low as 8 μg/mL against C. neoformans and C. albicans. scielo.brresearchgate.net

Protozoal infections remain a significant global health challenge, and novel therapeutic agents are urgently needed. The indazole nucleus is a promising scaffold for the development of antiprotozoal drugs. nih.gov A comprehensive study of 2-phenyl-2H-indazole derivatives revealed potent activity against several protozoan parasites. nih.gov All tested compounds were more potent against Entamoeba histolytica than the parent 1H-indazole. The most active derivatives, featuring substituents like methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl, displayed IC50 values below 0.050 µM against both E. histolytica and Giardia intestinalis. nih.gov The compounds were generally slightly more potent against these two protozoa than against Trichomonas vaginalis. nih.gov Structure-activity relationship analysis indicated that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. nih.gov

Protozoan ParasiteMost Active Derivative SubstituentIC50 (µM)
Entamoeba histolytica Methoxycarbonyl, 4-Chlorophenyl, 2-(Trifluoromethyl)phenyl< 0.050
Giardia intestinalis 2-Chlorophenyl, 2-(Methoxycarbonyl)phenyl, 2-(Trifluoromethyl)phenyl< 0.050
Trichomonas vaginalis 3-(Methoxycarbonyl)phenyl, 3-(Trifluoromethyl)phenyl, 2-Chlorophenyl< 0.070

This table shows the in vitro antiprotozoal activity of the most potent 2-phenyl-2H-indazole derivatives. nih.gov

Other Therapeutic Potentials

Beyond their roles in neuropharmacology and antimicrobial research, derivatives containing the this compound scaffold are being explored for other significant therapeutic applications. The parent compound is considered a valuable building block for developing novel anti-cancer and anti-inflammatory drugs. The indazole ring system is a well-established pharmacophore in oncology, and its derivatives have been extensively studied as anticancer agents. nih.gov Similarly, thiophene-containing heterocycles have a broad range of reported biological activities, including anti-inflammatory and anticancer effects. This convergence of pharmacologically active moieties suggests a strong rationale for the continued investigation of this compound derivatives in these therapeutic areas.

Anti-HIV Activity

Extensive searches of scientific databases and scholarly articles did not yield any specific studies detailing the evaluation of this compound derivatives for anti-HIV activity. While indazole-containing compounds have been explored as potential anti-HIV agents, research has not specifically focused on derivatives with a thiophen-2-yl substituent at the 5-position. Therefore, no research findings or data tables related to the anti-HIV activity of this specific class of compounds can be presented.

Antimalarial Applications

Investigations into the antimalarial properties of this compound derivatives have not been reported in the accessible scientific literature. Although various heterocyclic compounds are continuously being screened for their efficacy against Plasmodium species, this particular structural motif does not appear to have been a focus of antimalarial drug discovery efforts. As a result, there are no research findings or data to report for this application.

Structure-Activity Relationship (SAR) Studies for Targeted Therapies

Given the absence of primary research on the anti-HIV, antidiabetic, and antimalarial activities of this compound derivatives, no structure-activity relationship (SAR) studies have been conducted for these targeted therapies. SAR studies are contingent on having a series of compounds with measured biological activity, from which correlations between chemical structure and potency can be derived. Without such foundational data, the exploration of how structural modifications to the this compound scaffold would affect these specific biological activities remains an uninvestigated area of medicinal chemistry.

Advanced Material Science Applications of 5 Thiophen 2 Yl 1h Indazole

Organic Semiconductors

The integration of the thiophene (B33073) moiety, a well-known component in organic electronics, with the indazole nucleus endows 5-thiophen-2-yl-1H-indazole with favorable electronic properties for its use in organic semiconductors. chemimpex.com These materials are pivotal for the development of next-generation electronic devices that are lightweight, flexible, and can be manufactured through cost-effective solution-processing techniques.

Derivatives of this compound are being explored for their potential in organic thin-film transistors (OTFTs), a key component in modern electronics. The performance of these devices is largely dependent on the charge carrier mobility of the semiconductor used. Research into structurally related molecules, such as those based on 5-(thiophen-2-yl)benzo[b]thiophene, has shown promising results in creating solution-processable liquid crystalline organic semiconductors. researchgate.net The inherent properties of the thiophene and indazole rings, including their planarity and potential for π-π stacking, facilitate intermolecular charge transport, a critical factor for achieving high charge mobility.

Table 1: Electronic Properties of Representative Thiophene-Based Organic Semiconductors

Compound FamilyHighest Occupied Molecular Orbital (HOMO) Level (eV)Lowest Unoccupied Molecular Orbital (LUMO) Level (eV)Application
Polythiophene DerivativesDeep-lying levelsTailorableAll-Polymer Solar Cells researchgate.net
Dithienosilole-Thiophene CopolymersNot specifiedNot specifiedOrganic Thin-Film Transistors semanticscholar.org
5-(Thiophen-2-yl)benzo[b]thiophene DerivativesNot specifiedNot specifiedOrganic Thin-Film Transistors researchgate.net

Note: Specific data for this compound is still emerging in the literature.

Sensors and Electronic Devices (e.g., OLEDs)

The stable and unique electronic characteristics of this compound make it a suitable candidate for applications in sensors and other electronic devices, including Organic Light-Emitting Diodes (OLEDs). chemimpex.com The compound's structure allows for fine-tuning of its photophysical properties, which is essential for the development of efficient and durable devices.

While specific research on the direct application of this compound in OLEDs is still in its early stages, its derivatives are being considered for use in advanced materials for these devices. For example, a related compound, 5-(5-methyl-thiophen-2-yl)-1H-indazole, is noted for its potential in creating organic semiconductors for efficient electronic devices like OLEDs. chemimpex.com The development of such materials is crucial for advancing OLED technology, leading to displays with higher resolution, lower power consumption, and improved longevity.

Polythiophene and Related Conducting Polymers derived from Thiophene Moieties

Polythiophenes are a major class of conducting polymers, valued for their environmental and thermal stability, as well as the ease with which their electrical and optical properties can be modified. nih.gov The thiophene unit within this compound serves as a potential monomer for the synthesis of novel polythiophene derivatives. By incorporating the indazole group into the polymer backbone or as a side chain, it is possible to create materials with unique and enhanced functionalities.

The incorporation of heteroaromatic rings, such as indazole, into polythiophenes can significantly improve their characteristics, including their solubility in organic solvents, which is a key factor for solution-based processing. nih.gov Recent research has focused on synthesizing polythiophene derivatives with various side groups to tune their properties for specific applications, such as all-polymer solar cells. researchgate.net

Table 2: Properties of Functionalized Polythiophene Derivatives

Polymer DerivativeKey FeaturePotential Application
PFETVT-TDeep-lying HOMO level, good stabilityAll-Polymer Solar Cells researchgate.net
Polythiophenes with pyrazoline side groupsGood solubility, high fluorescence intensityOptoelectronic devices nih.gov
Polythiophenes with benzotriazole moietyElectroluminescence efficiencyLight-emitting diodes nih.gov

The synthesis of polythiophenes containing pyrazoline side groups, for example, has resulted in polymers with good solubility, high fluorescence intensity, and notable thermal stability. nih.gov This suggests that the introduction of the indazole moiety could similarly lead to the development of high-performance conducting polymers.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the indazole ring and the sulfur atom of the thiophene ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry. chemimpex.com Ligands are crucial components in the formation of metal complexes, which are widely used as catalysts in a vast array of chemical reactions.

The ability of this compound to coordinate with metal ions can be leveraged to design novel catalysts with specific activities and selectivities. For instance, a derivative, 5-(5-methyl-thiophen-2-yl)-1H-indazole, is recognized for its capacity to act as a ligand, expanding its utility in catalysis and material synthesis. chemimpex.com Research on related pyrazoline ligands containing a thiophene moiety has shown the formation of stable complexes with various transition metals, such as cobalt(II), nickel(II), copper(II), and zinc(II). ekb.eg These complexes have been characterized and investigated for their potential applications, including in biological systems.

The coordination of this compound to a metal center can influence the electronic properties of the metal, thereby modulating its catalytic activity. This opens up possibilities for its use in various catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations, which are fundamental to both academic research and industrial chemical synthesis.

Theoretical and Computational Investigations of 5 Thiophen 2 Yl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-THIOPHEN-2-YL-1H-INDAZOLE from first principles. These calculations, often employing Density Functional Theory (DFT), can elucidate the molecule's geometry, vibrational modes, and thermodynamic stability.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles between the indazole and thiophene (B33073) rings. The planarity and rotational barriers of the molecule are key parameters that influence its electronic properties and interactions with other molecules.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. chemijournal.com For this compound, this analysis would help to identify characteristic vibrational modes associated with the C-H, N-H, C-N, and C-S bonds within the indazole and thiophene rings. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum.

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔH), standard entropy (ΔS), and Gibbs free energy of formation (ΔG). These properties provide insights into the stability of the molecule and its potential to participate in chemical reactions. The thermodynamic parameters are calculated based on the vibrational frequencies and other molecular properties at a given temperature and pressure.

Table 1: Hypothetical Thermodynamic Properties of this compound

Property Symbol Hypothetical Value Unit
Enthalpy ΔH Data not available kJ/mol
Entropy ΔS Data not available J/(mol·K)

Note: The values in this table are hypothetical as specific experimental or computational data for this compound is not currently available in published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, and HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is relevant for applications in electronics and materials science. nankai.edu.cn For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals and predict its electron-donating and electron-accepting capabilities.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Symbol Hypothetical Value Unit
Highest Occupied Molecular Orbital Energy EHOMO Data not available eV
Lowest Unoccupied Molecular Orbital Energy ELUMO Data not available eV

Note: The values in this table are hypothetical as specific experimental or computational data for this compound is not currently available in published literature.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Molecular docking studies of this compound with tyrosinase would aim to predict if and how the molecule binds to the active site of the enzyme. This would involve analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.

BRCA-1: The BRCA-1 gene is a tumor suppressor, and mutations in this gene are associated with an increased risk of breast and ovarian cancers. ccij-online.org Thiophene derivatives have been investigated for their potential interaction with BRCA-1. ccij-online.orgccij-online.org A molecular docking study of this compound with the BRCA-1 protein could provide insights into its potential as an anticancer agent by predicting its binding affinity and key interactions with the protein's binding pocket.

Table 3: Hypothetical Molecular Docking Results for this compound

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Tyrosinase Data not available Data not available

Note: The values in this table are hypothetical as specific experimental or computational data for this compound is not currently available in published literature.

Binding Energies and Inhibition Constants

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic effect. Computational methods, such as molecular docking, are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a receptor. For derivatives of this compound, these studies provide insights into their potential as therapeutic agents.

While specific binding energy and inhibition constant data for this compound are not extensively detailed in publicly available research, studies on analogous compounds containing the indazole or thiophene moiety offer valuable information. Molecular docking studies on a series of novel indazole analogs, for instance, have revealed binding energies against cancer-related proteins such as PBR and MDM2-p53. jocpr.com For example, certain 3-amine/alkoxy substituted-azaindazoles exhibited binding energies ranging from -257.92 to -286.37 kcal/mol with the PBR receptor. jocpr.com One compound, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly high binding energy of -359.20 kcal/mol with the MDM2 receptor. jocpr.com

In a study focused on different indazole derivatives, compounds 3j and 3c demonstrated the highest binding energies of -7.45 and -6.80 kcal/mol, respectively, with the active site of the protein with PDB ID: 2ZCS. researchgate.net Furthermore, research on 5-thiophen-2-yl pyrazole (B372694) derivatives as cannabinoid-1 (CB1) receptor antagonists has highlighted the importance of the molecular structure in receptor binding. rsc.org

A study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives identified a compound (20b) with promising anticancer activity, and molecular docking supported this with a total binding energy of -1.6 E (Kcal/mol) against dihydrofolate reductase (DHFR). researchgate.net Another investigation on thiophene-based compounds found that a specific derivative (11b) exhibited a binding energy of -5.5817 kcal/mol with the human carbonic anhydrase IX (CA IX) protein, indicating a strong binding affinity. nih.gov

These examples underscore the utility of computational chemistry in predicting the biological activity of heterocyclic compounds. The binding energies suggest that the indazole and thiophene scaffolds can serve as a basis for designing potent inhibitors for various biological targets.

Table 1: Examples of Binding Energies for Indazole and Thiophene Derivatives from Molecular Docking Studies

Compound Class Target Protein Binding Energy (kcal/mol)
3-amine/alkoxy substituted-azaindazoles PBR -257.92 to -286.37
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine MDM2 -359.20
Indazole analog 3j PDB ID: 2ZCS -7.45
Indazole analog 3c PDB ID: 2ZCS -6.80
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b Dihydrofolate reductase (DHFR) -1.6

Tautomeric Equilibrium and Conformational Analysis

The biological activity and physicochemical properties of heterocyclic compounds are significantly influenced by their tautomeric and conformational preferences. For indazole-containing molecules like this compound, understanding these aspects is crucial.

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govmdpi.com Quantum-chemical investigations have quantified this stability, indicating that the 1H form of indazole is more stable by approximately 21.4 kJ/mol. mdpi.com This inherent stability of the 1H-indazole tautomer is a critical factor in its prevalence in both gaseous and solid states. researchgate.net

The substitution at the 5-position with a thiophen-2-yl group introduces additional conformational possibilities due to the rotation around the single bond connecting the indazole and thiophene rings. The relative orientation of these two aromatic systems will be governed by steric and electronic interactions. Density Functional Theory (DFT) calculations are a powerful tool for investigating such conformational landscapes, allowing for the determination of the most stable conformers and the energy barriers for their interconversion.

The planarity of the molecule is another important aspect. A structural study of 5-thiophen-2-yl pyrazole derivatives, which share a similar structural motif, was performed using a DFT-D3 approach to understand their 3D structure, which is crucial for receptor interaction. rsc.org Such computational approaches can elucidate the preferred spatial arrangement of the thiophene and indazole rings in this compound.

Table 2: Relative Stability of Indazole Tautomers

Tautomer Relative Stability
1H-Indazole More stable

Future Directions and Research Gaps for 5 Thiophen 2 Yl 1h Indazole

Development of Novel Synthetic Pathways

While 5-thiophen-2-yl-1H-indazole is available as a building block, the exploration of novel, more efficient, and sustainable synthetic pathways remains a critical research avenue. chemimpex.com Current methodologies for creating substituted indazoles and thiophene-containing heterocycles often rely on multi-step processes or harsh reaction conditions. organic-chemistry.orgjocpr.comnih.gov Future research should focus on the development of innovative synthetic strategies that offer improvements in yield, cost-effectiveness, and environmental impact.

Key areas for exploration include:

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation and annulation reactions represent a powerful, atom-economical approach. nih.gov Developing rhodium or copper-catalyzed systems could enable the direct and selective formation of the indazole core from readily available precursors. nih.gov

Flow Chemistry: The application of flow chemistry could offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch methods. researchgate.net

Environmentally Benign Methods: The use of ionic liquids as solvents or catalysts could provide a milder and more environmentally friendly alternative to conventional synthetic approaches. jocpr.com Metal-free reaction conditions, such as those developed for other heterocyclic systems, should also be investigated. organic-chemistry.org

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

Synthetic ApproachPotential AdvantagesKey Research FocusRelevant Precedents
Transition-Metal Catalysis (e.g., Cu, Rh, Pd)High efficiency, selectivity, and functional group tolerance.Developing low-loading catalyst systems and mild reaction conditions. nih.govrsc.orgCu-catalyzed intramolecular C-N bond formation; Rh/Cu-catalyzed cascade annulation. nih.govrsc.org
C-H Functionalization/AnnulationAtom economy, reduced pre-functionalization steps.Direct coupling of thiophene (B33073) precursors with functionalized anilines or related compounds.Rh(III)-catalyzed synthesis of substituted 1H-indazoles. nih.gov
Metal-Free SynthesisReduced cost and metal contamination, environmentally friendly.One-pot reactions using readily available starting materials. organic-chemistry.orgReaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of reaction parameters in continuous flow reactors.Emerging use for synthesis of various heterocyclic compounds. researchgate.net

Exploration of Additional Biological Targets and Mechanisms of Action

The this compound scaffold is a "privileged structure" in medicinal chemistry, with established potential in oncology and neuropharmacology. chemimpex.comresearchgate.net However, the full spectrum of its biological activity is far from exhausted. Future research must systematically explore a wider range of biological targets to uncover new therapeutic applications.

Derivatives of the constituent thiophene and indazole rings have shown a vast array of pharmacological activities. nih.govresearchgate.net This suggests that this compound could interact with a variety of important biological targets.

Potential Therapeutic Areas and Targets for Investigation:

Oncology:

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors (e.g., EGFR, VEGFR, tyrosine kinases, serine/threonine kinases). nih.govmdpi.com Screening this compound derivatives against a broad panel of kinases is a high-priority research goal. nih.govnih.gov

p53-MDM2 Interaction: Thiophene-based scaffolds have been designed to inhibit the p53-MDM2 interaction, a key target in cancer therapy. nih.govbohrium.com Investigating whether this compound can disrupt this protein-protein interaction could yield novel anticancer agents. nih.govascentagepharma.com

Transcription Factors: Related compounds have been shown to inhibit transcription factors like NF-kappaB and AP-1, which are implicated in both cancer and inflammation. nih.gov

Inflammation and Immunology: The known anti-inflammatory properties of related compounds suggest potential applications in treating chronic inflammatory diseases. nih.gov

Infectious Diseases: The thiophene moiety is present in various antimicrobial agents, indicating a potential avenue for developing new anti-bacterial or anti-fungal drugs.

Table 2: Promising Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesTherapeutic AreaRationale based on Related Compounds
Protein KinasesEGFR, HER2, VEGFR, CDK, SrcOncologyIndazole and thiophene are core scaffolds in many approved kinase inhibitors. nih.govmdpi.com
Protein-Protein Interactionsp53-MDM2/MDMXOncologyThio-benzodiazepines and other scaffolds show potent inhibition. nih.govnih.gov
Transcription FactorsNF-κB, AP-1Oncology, Inflammation2-thiophen-5-yl-3H-quinazolin-4-ones inhibit these pathways. nih.gov
G-Protein Coupled ReceptorsMCHR1Metabolic DisordersIndazole derivatives act as antagonists for GPCRs. nih.gov

Application in Emerging Fields (e.g., Optoelectronics, Nanoscience)

Beyond its biomedical potential, the distinct electronic properties of this compound make it a compelling candidate for applications in material science, particularly in the burgeoning fields of organic electronics and nanoscience. chemimpex.com Thiophene-based materials are renowned for their semiconducting properties and are integral components of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). cnr.itresearchgate.net

Future research should focus on:

Organic Semiconductors: The synthesis and characterization of polymers and small molecules incorporating the this compound unit are needed. researchgate.netchemimpex.com Investigations into charge carrier mobility, solid-state packing, and performance in devices like OFETs are crucial. researchgate.netnih.gov

Organic Photovoltaics (OPVs): The compound could function as a donor or acceptor component in bulk heterojunction solar cells. mdpi.com Designing D-π-A-π-D type molecules where this compound acts as part of the donor or π-spacer could lead to materials with tailored absorption spectra and energy levels. mdpi.com

Sensors and Nanoscience: The functionalizable nature of the indazole and thiophene rings allows for the development of chemosensors. chemimpex.com Furthermore, the self-assembly properties of these molecules could be harnessed to create novel nanostructures with unique optical and electronic properties. cnr.it

Advanced Computational Modeling for Drug Design and Material Science

In silico methods are indispensable for accelerating the discovery and optimization process in both drug design and material science. trdizin.gov.trdoaj.org For this compound, computational modeling offers a rational approach to navigate the vast chemical space of its potential derivatives and predict their properties before undertaking costly and time-consuming synthesis.

Future research efforts should leverage:

Structure-Based Drug Design (SBDD): Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets like kinases and the p53-binding pocket of MDM2. nih.govascentagepharma.com This can guide the design of more potent and selective inhibitors.

Ligand-Based Drug Design (LBDD): When a target's 3D structure is unknown, pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features required for biological activity, guiding the design of new analogs. nih.gov

Materials Science Simulations: Density Functional Theory (DFT) calculations can predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of new materials derived from this compound. researchgate.net This is essential for designing effective organic semiconductors for optoelectronic applications. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, significantly streamlining the development of new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-thiophen-2-yl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the thiophene moiety, followed by indazole ring closure using hydrazine hydrate under reflux in dimethylformamide (DMF) . Optimization includes adjusting reaction temperature (e.g., 40–80°C), solvent polarity, and catalyst selection (e.g., AlCl₃ for acylation). For example, intermediates like 2-chloro-5-nitrobenzoic acid derivatives can be converted to acid chlorides and coupled with thiophene-containing precursors . Post-synthesis purification via column chromatography or recrystallization improves yield.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and aromaticity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography using SHELX software resolves the 3D structure, and Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking). For example, bond angles and torsion parameters derived from crystallography validate the planarity of the indazole-thiophene system.

Q. What are the key intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer : Critical intermediates include acylated thiophene derivatives (e.g., ketones formed via Friedel-Crafts reactions) and nitro-substituted precursors. These are characterized using Infrared (IR) spectroscopy to track functional groups (e.g., C=O stretches at ~1700 cm⁻¹) and Thin-Layer Chromatography (TLC) to monitor reaction progress . Reduction of nitro groups with Raney nickel/hydrazine hydrate yields amino intermediates, verified via LC-MS .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional ) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For instance, electron density maps derived from the Colle-Salvetti correlation-energy formula reveal polarizable regions in the thiophene ring, guiding electrophilic substitution strategies. Basis sets like 6-311++G(d,p) improve accuracy for non-covalent interactions.

Q. What strategies resolve contradictions in reported synthetic yields or structural data for this compound?

  • Methodological Answer : Contradictions arise from solvent polarity effects or crystallographic disorder. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) . For structural discrepancies, use Rietveld refinement in SHELXL to resolve atomic occupancy ambiguities. Cross-validate NMR and X-ray data with Mercury’s void analysis to detect solvent inclusion artifacts.

Q. How can researchers design experiments to investigate the regioselectivity of substituents on the indazole ring?

  • Methodological Answer : Introduce substituents at specific positions (e.g., N1 vs. C3) via directed ortho-metalation or Suzuki coupling. Monitor regioselectivity using DFT-predicted transition states and confirm via NOESY NMR to assess spatial proximity. For example, steric hindrance from bulky groups at C3 can redirect reactivity to N1, validated by crystallographic bond lengths .

Data Contradiction Analysis

Q. How should researchers address conflicting computational vs. experimental data on the compound’s stability?

  • Methodological Answer : Discrepancies may stem from solvent effects or basis set limitations in DFT. Compare experimental thermogravimetric analysis (TGA) with computed Gibbs free energy profiles . Use polarizable continuum models (PCM) in simulations to account for solvation. For example, discrepancies in melting points can be reconciled by analyzing lattice energy via Mercury’s packing similarity tool .

Q. What methodologies validate the biological activity of this compound derivatives when in vitro/in vivo results conflict?

  • Methodological Answer : Perform dose-response assays to identify non-linear effects (e.g., hormesis). Use molecular docking (AutoDock Vina) to correlate binding affinity with activity trends. If in vivo results diverge, assess metabolic stability via liver microsome assays or pharmacokinetic modeling. Cross-reference with structural analogs in PubChem to identify scaffold-specific liabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-THIOPHEN-2-YL-1H-INDAZOLE
Reactant of Route 2
Reactant of Route 2
5-THIOPHEN-2-YL-1H-INDAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.